molecular formula C22H35N3O B2865663 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-4-phenylbutan-1-one CAS No. 1421484-93-6

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-4-phenylbutan-1-one

Cat. No.: B2865663
CAS No.: 1421484-93-6
M. Wt: 357.542
InChI Key: UVBREQDCFVIATE-UHFFFAOYSA-N
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Description

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-4-phenylbutan-1-one is a chemical compound offered for research and development purposes. This substance features a complex molecular structure incorporating piperazine and piperidine moieties, which are common scaffolds in medicinal chemistry and frequently investigated for their potential biological activities . Compounds with similar structural features are often explored in various scientific fields, including as modulators of biological pathways and in oncological research . Researchers also utilize such molecules in the development and calibration of analytical methods. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Prior to handling, researchers should consult the Safety Data Sheet (SDS) for proper safety and handling instructions.

Properties

IUPAC Name

1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O/c1-19-17-23(2)15-16-25(19)18-21-11-13-24(14-12-21)22(26)10-6-9-20-7-4-3-5-8-20/h3-5,7-8,19,21H,6,9-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBREQDCFVIATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)CCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-4-phenylbutan-1-one , a piperazine derivative, has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

Molecular Formula: C₁₆H₃₁N₃O
Molecular Weight: 281.44 g/mol
CAS Number: 1421450-09-0

The compound features a complex structure characterized by a piperidine ring and a phenylbutanone moiety, contributing to its biological interactions.

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial properties, particularly against Plasmodium falciparum. The inhibition of growth ranges from 56% to 93% at a concentration of 40 μg/mL . The mode of action involves disrupting essential biochemical pathways critical for the survival and replication of the malaria parasite.

Neuropharmacological Effects

Piperazine derivatives are known for their psychotropic effects. Studies suggest that this compound may interact with neurotransmitter systems, potentially acting as a dopamine transporter reuptake inhibitor. This interaction could lead to alterations in dopaminergic signaling, which is crucial for various neuropharmacological outcomes .

The primary targets of this compound include:

  • Dopamine Transporter (DAT) : It may inhibit dopamine reuptake, similar to other known psychotropic agents.
  • Serotonin and Norepinephrine Receptors : Potential interactions with these receptors could influence mood and anxiety levels.

Table of Biological Activities

Activity TypeTargetInhibition RateConcentration
AntimalarialPlasmodium falciparum56% - 93%40 μg/mL
NeuropharmacologicalDopamine TransporterNot quantifiedNot specified

Study on Antimalarial Efficacy

In a recent study, the efficacy of the compound against Plasmodium falciparum was evaluated through in vitro assays. The results demonstrated a dose-dependent inhibition of parasite growth, indicating its potential as an antimalarial agent. The study highlighted the need for further investigations into its pharmacokinetics and toxicity profiles.

Neuropharmacological Investigation

Another investigation focused on the neuropharmacological properties of the compound. It was found to exhibit behavioral effects in rodent models, suggesting potential applications in treating conditions like depression or anxiety disorders. The study emphasized the importance of understanding the structure-activity relationship to optimize therapeutic effects while minimizing side effects .

Comparison with Similar Compounds

Key Observations:

  • Target vs.
  • Target vs. Nitrophenyl Derivatives (): The nitro group in MK70 introduces strong electron-withdrawing effects, which could influence electronic interactions with biological targets. However, nitro groups are metabolically unstable, whereas the dimethylpiperazine in the target compound may offer better metabolic stability .

Physicochemical Properties

  • Lipophilicity: The dimethylpiperazine group in the target compound likely increases logP compared to hydroxylated analogs (e.g., ’s compound) but reduces it relative to trifluoromethyl- or nitro-substituted derivatives (e.g., MK45, MK70) .
  • Solubility: The hydroxyl group in ’s compound improves water solubility, whereas the target’s dimethylpiperazine may require formulation optimization for bioavailability.

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